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Dermaseptin-S13

Antimicrobial peptide structure-activity relationship Peptide engineering Membrane interaction mechanism

Dermaseptin-S13 (DRS-S13) is a 28-residue antimicrobial peptide (AMPs) derived from the skin secretions of the South American hylid frog Phyllomedusa sauvagei. It belongs to the dermaseptin superfamily, a group of gene-encoded, α-helical, membrane-perturbing peptides that form part of the amphibian innate immune arsenal.

Molecular Formula
Molecular Weight
Cat. No. B1576993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-S13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-S13: Structural Identity, Source, and Family Classification for Procurement


Dermaseptin-S13 (DRS-S13) is a 28-residue antimicrobial peptide (AMPs) derived from the skin secretions of the South American hylid frog Phyllomedusa sauvagei [1]. It belongs to the dermaseptin superfamily, a group of gene-encoded, α-helical, membrane-perturbing peptides that form part of the amphibian innate immune arsenal [2]. Unlike the majority of dermaseptins, which are classical amphipathic cationic peptides, DRS-S13 belongs to a structurally atypical subset characterized by a nonamphipathic hydrophobic core flanked by cationic termini, a motif first described for its close relative Dermaseptin S9 [3]. The mature peptide sequence is GLRSKIKEAAKTAGKMALGWVNDMAGEQ (molecular weight 2961.3 Da), and it is supplied as a synthetic lyophilized powder, typically as the trifluoroacetate salt, for non-human research use only [4][5].

Why Dermaseptin-S13 Cannot Be Interchanged with Generic Dermaseptin Analogs


Dermaseptins are a highly heterogeneous family: despite sharing a common preproregion and broad membrane-lytic mechanisms, individual members display markedly divergent amino acid sequences, net charges, hydrophobic moments, and antimicrobial spectra [1]. A seminal comparative study demonstrated that dermaseptins S1–S5, despite ~40% sequence similarity, exhibit distinct potencies against Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi, and differ dramatically in hemolytic activity—S1 and S5 are non-hemolytic, while S4 lyses erythrocytes at micromolar concentrations [2]. DRS-S13 is further distinguished by the absence of the otherwise highly conserved N-terminal tryptophan (position-3), a residue critical for membrane anchoring in most family members [3]. Consequently, data obtained with DRS-S1, DRS-S4, DRS-S9, or K4-S4(1-13) cannot be extrapolated to DRS-S13 for the purpose of experimental design, mechanism-of-action studies, or therapeutic development. The quantitative evidence below substantiates the specific physicochemical and structural dimensions along which DRS-S13 diverges from its closest analogs.

Dermaseptin-S13 Quantitative Differentiation Evidence: Head-to-Head Physicochemical and Structural Comparisons


Absence of the Conserved N-Terminal Tryptophan: A Definitive Structural Marker Differentiating DRS-S13 from Canonical Dermaseptins

Over 90% of dermaseptin family members possess a highly conserved tryptophan residue at the third position from the N-terminus, which is considered critical for membrane anchoring and antimicrobial potency [1]. Dermaseptin-S13 is one of only four known exceptions (alongside DRS-S10, DRS-C3, and DRS-A4) that lack this Trp³ residue, with its mature N-terminal sequence beginning GLRSKIKEA... instead of the canonical ALWKT... motif found in DRS-S1, DRS-S4, DRS-B2, and the majority of characterized dermaseptins [2]. This substitution fundamentally alters the peptide's membrane interaction profile, because the tryptophan indole ring preferentially partitions at the membrane-water interface and stabilizes the peptide's orientation within the lipid bilayer [1].

Antimicrobial peptide structure-activity relationship Peptide engineering Membrane interaction mechanism

Nonamphipathic Hydrophobic-Core Architecture: Structural Divergence from Classical Amphipathic Dermaseptins

Classical dermaseptins (e.g., S1, S4, B2) adopt a canonical amphipathic α-helix in which polar/charged residues and apolar residues segregate onto opposing faces of the helix cylinder—a structural feature believed essential for membrane permeabilization [1]. Dermaseptin S9 (and by structural homology, DRS-S13) instead adopts a nonamphipathic α-helical conformation with a tripartite architecture: a hydrophobic core sequence (residues 6–15 in DRS-S9, mean hydrophobicity +4.40 on the Liu-Deber scale) flanked at both termini by cationic and polar residues [2]. This structural motif is reminiscent of synthetic transmembrane mimetic peptides and demonstrates that spatial segregation of hydrophobic/hydrophilic residues is not essential for antimicrobial activity [2].

Peptide secondary structure Membrane permeabilization Rational peptide design

Acidic Precursor Net Charge: A Biosynthetic Feature that Distinguishes DRS-S13 from Cationic Dermaseptins

The full-length DRS-S13 precursor protein (51 amino acids, UniProt Q1EN11) possesses a calculated net charge of –7 at neutral pH, with 16 acidic residues (Glu/Asp) versus only 9 basic residues [1]. This is in stark contrast to the typical dermaseptin precursor, which is generally cationic or near-neutral. For instance, the classical dermaseptin S4 preproprotein is overall cationic, consistent with the mature peptide's polycationic nature [2]. The acidic nature of the DRS-S13 precursor implies a unique proprotein processing environment and may influence the folding, storage, and regulated secretion of the mature peptide in the frog granular glands [3].

Peptide precursor processing Proprotein convertase biology Amphibian innate immunity

Extremely Low Boman Index Predicts Reduced Off-Target Protein Binding Relative to Cationic Dermaseptins

The Boman Index is a computational estimate of a peptide's potential to bind to other proteins; lower values indicate reduced non-specific protein binding propensity. The DRS-S13 precursor has a Boman Index of –210.21 kcal/mol, an exceptionally low value among antimicrobial peptides [1]. By comparison, a well-characterized short dermaseptin derivative, K4-S4(1-13) (13 residues), has a Boman Index of +4.90 kcal/mol, indicating a dramatically higher predicted protein-binding propensity [2]. While direct binding assays for DRS-S13 are lacking, this in silico metric suggests that DRS-S13 may exhibit lower sequestration by serum proteins or extracellular matrix components than polycationic dermaseptin analogs, a property relevant to pharmacokinetic behavior.

Peptide drug-likeness Protein-binding prediction Therapeutic index optimization

Mature Peptide Physicochemical Profile: Net Charge, GRAVY, and pI Differentiate DRS-S13 from DRS-S4 and DRS-S9

The mature 28-residue DRS-S13 peptide has a calculated grand average of hydropathicity (GRAVY) of –0.45 and a theoretical isoelectric point (pI) of 10.16, indicating moderate hydrophilicity and basic character [1]. This positions DRS-S13 between the highly hydrophobic DRS-S9 (which contains a core with mean hydrophobicity +4.40 on the Liu-Deber scale [2]) and the strongly cationic, amphipathic DRS-S4 (net charge +4 to +5 for mature peptide) [3]. The intermediate GRAVY value suggests that DRS-S13 may exhibit solubility and aggregation behavior distinct from both highly hydrophobic (DRS-S9, prone to β-sheet aggregation and amyloid-like fibril formation [4]) and highly charged (DRS-S4, soluble but potentially hemolytic [3]) analogs.

Peptide characterization HPLC purification optimization Formulation development

Critical Data Gap Declaration: Absence of Published MIC, Hemolytic, and Cytotoxicity Data for DRS-S13

A systematic search of the DRAMP antimicrobial peptide database, PubMed, and vendor technical datasheets reveals that no minimum inhibitory concentration (MIC), hemolytic activity (HC₅₀), or cytotoxicity (IC₅₀) data have been published for Dermaseptin-S13 as of the search date [1][2]. In contrast, extensive quantitative microbiological and toxicological data exist for related dermaseptins: DRS-S4 derivatives show MICs of 1–16 µg/mL against S. aureus, P. aeruginosa, and E. coli, with 50% hemolysis at >60 µM for the analog K4-S4(1-13) [3]; DRS-S9 demonstrates potent broad-spectrum antibacterial activity, though with aggregation-dependent modulation [4]. The absence of analogous data for DRS-S13 means that any claim of antimicrobial potency, selectivity, or safety must be treated as unvalidated until primary experimental evidence is generated.

Evidence-based procurement Data transparency Research gap analysis

Dermaseptin-S13 Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Structural Biology Studies of Non-Canonical α-Helical AMP Folding and Membrane Interaction

DRS-S13, as a member of the DRS-S9-like atypical dermaseptin subfamily, is a model peptide for investigating how nonamphipathic α-helical conformations mediate membrane permeabilization without the classical segregation of polar and apolar residues [1]. Its intermediate hydrophilicity (GRAVY –0.45 [2]) and predicted low aggregation propensity compared with the highly hydrophobic DRS-S9 make it a more experimentally tractable candidate for CD, NMR, and surface plasmon resonance studies of peptide-lipid interactions. Researchers can use DRS-S13 to test the hypothesis—originally proposed for DRS-S9—that spatial segregation of charged and hydrophobic residues is dispensable for antimicrobial function [1].

Evolutionary and Comparative Genomics of Amphibian Antimicrobial Peptide Precursors

The acidic DRS-S13 precursor (net charge –7, Boman Index –210.21 [3]) represents an evolutionary outlier within the predominantly cationic dermaseptin family. Comparative genomic and proteomic studies of the preproregion processing, trafficking, and post-translational maturation of DRS-S13 versus canonical cationic precursors (e.g., DRS-S1, DRS-S4) can illuminate the evolutionary plasticity of the frog skin active peptide (FSAP) family [4]. The absence of the conserved Trp³ codon in the DRS-S13 gene further suggests a distinct evolutionary trajectory within the dermaseptin gene cluster that merits phylogenetic investigation [5].

Rational Design of Trp-Independent Antimicrobial Peptide Scaffolds

Most dermaseptins rely on the Trp³ residue for membrane anchoring, limiting their utility as scaffolds for Trp-free peptide engineering [5]. DRS-S13 is one of only four family members naturally lacking this residue, offering a validated natural template for designing tryptophan-independent membrane-active peptides [5]. Medicinal chemists exploring the structure-activity relationship of the N-terminal region can use DRS-S13 as a starting scaffold for alanine scanning, residue substitution, or conjugation studies without the confounding influence of the Trp³ indole moiety [4].

Physicochemical Benchmarking for Machine Learning-Based AMP Prediction and Classification

The extreme Boman Index of DRS-S13 (–210.21 kcal/mol [3]) and its unique combination of moderate GRAVY (–0.45 [2]) with a basic pI (10.16 [2]) provide a valuable outlier data point for training and validating machine learning models that predict AMP activity, toxicity, or mechanism from sequence features. Because most training datasets are dominated by cationic, amphipathic peptides, inclusion of atypical entries like DRS-S13 can improve model generalizability and reduce false negatives when screening for non-classical antimicrobial sequences [3].

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